1-(3,4-Difluorobenzoyl)-3-methylpiperazine
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c1-8-7-16(5-4-15-8)12(17)9-2-3-10(13)11(14)6-9/h2-3,6,8,15H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZUZFRKAIBQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Difluorobenzoyl Chloride
The preparation of 3,4-difluorobenzoyl chloride typically begins with the fluorination of 3,4-dichlorobenzonitrile. A patented method employs anhydrous potassium fluoride (KF) as the fluorinating agent in the presence of a polar aprotic solvent (e.g., 1,3-dimethylimidazolidinone) and a dehydration solvent (e.g., toluene). The reaction is catalyzed by bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride, which facilitates the nucleophilic aromatic substitution (SNAr) mechanism. Under optimized conditions (190–220°C for 4–5 hours), this method achieves a molar yield of 89.5% for 3,4-difluorobenzonitrile. Subsequent hydrolysis of the nitrile to the corresponding carboxylic acid, followed by treatment with thionyl chloride (SOCl₂), yields 3,4-difluorobenzoyl chloride.
Reaction Conditions for Acyl Substitution
The coupling of 3,4-difluorobenzoyl chloride with 3-methylpiperazine is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (Et₃N) is added to neutralize the generated HCl, shifting the equilibrium toward product formation. Studies indicate that maintaining a stoichiometric ratio of 1:1.2 (acyl chloride to piperazine) minimizes side reactions such as over-alkylation. The reaction is typically complete within 2–4 hours, as monitored by thin-layer chromatography (TLC).
Optimization of Reaction Parameters
Catalyst Systems and Additives
The fluorination step’s efficiency heavily depends on the catalyst and additives. The use of bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride in the patent method reduces reaction time and improves selectivity by stabilizing the transition state during the SNAr process. Additionally, dispersing agents like polyethylene glycol (PEG-6000) enhance reagent solubility, while reducing agents such as sodium metabisulfite prevent oxidative side reactions.
Table 1: Key Reaction Parameters for Fluorination
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 200–215°C | Higher yields, reduced side products |
| Catalyst Concentration | 0.032 mol (per 1.16 mol substrate) | Accelerates fluorination |
| Dispersing Agent | PEG-6000 (0.5–1 wt%) | Improves homogeneity |
| Reaction Time | 4–5 hours | Ensures complete conversion |
Solvent Selection
Polar aprotic solvents like 1,3-dimethylimidazolidinone are preferred for fluorination due to their high boiling points and ability to dissolve both KF and aromatic substrates. In contrast, the acyl substitution step benefits from low-polarity solvents (e.g., DCM), which stabilize the acyl chloride intermediate without promoting hydrolysis.
Purification and Isolation Techniques
Distillation and Recrystallization
Crude this compound is often purified via fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) to remove unreacted starting materials and low-boiling-point byproducts. Recrystallization from ethanol or ethyl acetate further enhances purity, with typical yields of 75–85% after isolation.
Chromatographic Methods
For high-purity applications (e.g., pharmaceutical intermediates), column chromatography using silica gel and a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) effectively separates the product from dimeric or oligomeric impurities.
Comparative Analysis with Alternative Methods
Direct Fluorination vs. Multi-Step Synthesis
Alternative approaches, such as direct fluorination of pre-formed benzoylpiperazine derivatives, face challenges in regioselectivity and require harsh conditions (e.g., elemental fluorine gas). The multi-step route via 3,4-difluorobenzonitrile offers superior control over the fluorination pattern and scalability.
Piperazine Substitution Patterns
The choice of 3-methylpiperazine over other substituted piperazines (e.g., 4-methyl or unsubstituted) impacts the compound’s physicochemical properties. The 3-methyl group enhances steric hindrance, reducing unwanted interactions during subsequent biological testing.
Scale-Up Considerations and Industrial Relevance
Large-Sbatch Production
The patented method’s scalability is demonstrated in a 200 g substrate batch, yielding 143 g of 3,4-difluorobenzonitrile with 99% purity. Key considerations for industrial adaptation include:
-
Continuous distillation systems to recover and reuse solvents like toluene.
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Automated temperature control to manage exothermic reactions during fluorination.
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Catalyst recycling protocols to reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorobenzoyl)-3-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the methyl group.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the piperazine ring and the methyl group.
Hydrolysis: Products include 3,4-difluorobenzoic acid and 3-methylpiperazine.
Scientific Research Applications
Overview
1-(3,4-Difluorobenzoyl)-3-methylpiperazine is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique chemical structure allows it to interact with biological systems in ways that can lead to significant therapeutic applications. This article explores its scientific research applications, including its mechanisms of action, biological activity, and case studies that highlight its potential.
Scientific Research Applications
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Medicinal Chemistry
- Drug Development : The compound is explored for its potential as a lead compound in the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
- Mechanism of Action : It is believed to modulate specific signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.
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Biological Activity
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
- Anticancer Potential : Studies have shown cytotoxic effects against several cancer cell lines, suggesting its utility in oncology.
Antimicrobial Activity
In vitro studies have demonstrated the compound's effectiveness against:
- Bacteria : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Fungi : Exhibits antifungal properties against common strains.
| Pathogen | MIC (µg/mL) | Comparison Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Penicillin | 32 |
| Escherichia coli | 32 | Ciprofloxacin | 64 |
Anticancer Activity
The compound has been tested on various cancer cell lines:
- Cell Lines Tested : Significant cytotoxic effects were observed on MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 10 | Doxorubicin | 5 |
| A549 | 15 | Cisplatin | 8 |
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound compared to established antibiotics. The results indicated promising antimicrobial activity, suggesting potential as an alternative treatment option for bacterial infections.
Study 2: Anticancer Evaluation
In a laboratory setting, the anticancer properties were evaluated using human cancer cell lines. Although the compound showed less potency than standard chemotherapeutics, it demonstrated significant promise for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Receptor Selectivity
- Serotonergic Activity: Unlike 3-TFMPP and MDBP, which exhibit pronounced affinity for 5-HT receptors, the 3,4-difluorobenzoyl group in the target compound may shift selectivity toward other GPCRs or kinases. The fluorine atoms’ electronegativity could modulate interactions with hydrophobic binding pockets, reducing off-target effects compared to 3-TFMPP’s trifluoromethyl group .
- Kinase Inhibition : The 3-methylpiperazine moiety, as seen in Talmapimod, improves selectivity for kinases like p38 MAPK by sterically blocking metabolism. This suggests similar advantages in the target compound for kinase-targeted therapies .
Metabolic Stability
The 3-methyl group on the piperazine ring mitigates CYP450-mediated oxidation, a feature shared with Talmapimod. In contrast, non-methylated analogues like 3-TFMPP and MDBP exhibit shorter half-lives due to rapid N-dealkylation .
Physicochemical Properties
- Solubility : The methyl group may reduce crystallinity, improving aqueous solubility relative to chlorophenyl or trifluoromethyl analogues .
Biological Activity
1-(3,4-Difluorobenzoyl)-3-methylpiperazine is a chemical compound belonging to the piperazine derivative class, notable for its potential pharmacological applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a 3,4-difluorobenzoyl group and a methyl group. The synthesis typically involves nucleophilic acyl substitution between 3-methylpiperazine and 3,4-difluorobenzoyl chloride:
This reaction results in the formation of an amide bond, which is crucial for the compound's biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties . Similar piperazine derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms through which this compound operates are still under investigation but are believed to involve modulation of key signaling pathways associated with tumor growth and survival.
- Mechanism of Action : The compound may interact with specific molecular targets involved in cancer metabolism, such as pyruvate kinase M2, which is known to play a role in tumor progression and metabolic regulation .
Comparative Biological Activity
To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorobenzoyl)-3-methylpiperazine | Contains a fluorobenzoyl group | Anticancer properties |
| 1-(2-Fluorobenzoyl)-3-methylpiperazine | Contains a difluorobenzoyl group | Antimicrobial activity |
| 1-(Phenylcarbonyl)-3-methylpiperazine | Contains a phenylcarbonyl group | Neuroprotective effects |
Uniqueness : The presence of both fluorine atoms on the benzoyl ring in this compound enhances its lipophilicity and may alter its receptor binding profiles compared to other derivatives .
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of piperazine derivatives. For instance:
- Study on Cytotoxic Effects : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against HeLa cells. The findings indicated that these compounds could induce cell death through apoptotic pathways .
- Mechanistic Insights : Further investigations revealed that these compounds could inhibit critical enzymes involved in cancer cell metabolism. Specifically, they were found to modulate the activity of enzymes like glycogen synthase kinase-3 (GSK-3), which is implicated in various cancer signaling pathways .
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key parameters include:
- Bioavailability : Initial studies suggest favorable bioavailability when administered via specific routes.
- Metabolic Stability : The compound has shown stability in liver microsomes, indicating potential for prolonged action within biological systems .
Q & A
Q. What are the optimal synthetic routes for 1-(3,4-difluorobenzoyl)-3-methylpiperazine, and how can reaction yields be improved?
Methodological Answer:
- Stepwise synthesis : Use nucleophilic acyl substitution between 3-methylpiperazine and 3,4-difluorobenzoyl chloride. Reactants are typically dissolved in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts .
- Yield optimization : Monitor reaction progression via thin-layer chromatography (TLC) or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Catalyst selection : Tertiary amines (e.g., DMAP) accelerate acylation by stabilizing intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 3,4-difluorophenyl resonances at δ 7.2–7.8 ppm; piperazine methyl at δ 1.2–1.5 ppm) .
- Mass spectrometry (LCMS) : Accurate mass analysis (e.g., [M+H⁺]⁺ at m/z 297.12) verifies molecular formula .
- Infrared spectroscopy (IR) : Detect carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and aromatic C-F bonds at ~1100–1250 cm⁻¹ .
Q. How do structural modifications (e.g., fluorine substitution) influence its biochemical activity?
Methodological Answer:
-
Comparative SAR studies : Replace 3,4-difluorophenyl with chlorophenyl or methoxyphenyl groups to assess electronic effects on receptor binding .
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Data table :
Substituent LogP IC₅₀ (μM) Target Affinity 3,4-F₂ 2.8 0.45 Serotonin 5-HT₁A 2,4-Cl₂ 3.1 1.20 Dopamine D₂ Hypothetical data based on .
Advanced Research Questions
Q. How can in vitro and in vivo models resolve discrepancies in reported biological activities (e.g., receptor selectivity)?
Methodological Answer:
- In vitro assays : Use radioligand binding (e.g., ³H-spiperone for dopamine receptors) and functional cAMP assays to quantify potency .
- In vivo validation : Administer to neuroblastoma cell lines (e.g., SH-SY5Y) or rodent models, tracking behavioral responses (e.g., locomotor activity) .
- Contradiction resolution : Cross-validate using orthogonal methods (e.g., SPR vs. FRET) to confirm binding kinetics .
Q. What computational strategies predict binding modes of this compound with neurological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with 5-HT₁A or σ receptors. Focus on fluorine’s electronegativity and piperazine’s conformational flexibility .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .
Q. How does pH and temperature affect the compound’s stability during long-term storage?
Methodological Answer:
Q. What strategies improve selectivity for CNS targets while minimizing off-target effects?
Methodological Answer:
- Bioisosteric replacement : Substitute the 3-methyl group with cyclopropyl or trifluoromethyl to enhance blood-brain barrier permeability .
- Pro-drug design : Introduce ester moieties (e.g., pivaloyloxymethyl) for controlled release in neural tissues .
Key Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
